For instance, the synthesis of 5-Bromo-3-(5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)pyridine-2-Amine starts with 2-aminonicotinic acid and involves bromination, amidation, and cyclization reactions []. Similarly, several papers describe the synthesis of pyrimidine derivatives involving reactions with halogenated starting materials and various coupling reactions, like the Suzuki-Miyaura cross-coupling [].
Molecular Structure Analysis
Several papers present detailed structural analyses of related pyrimidine derivatives, including bond lengths, bond angles, and dihedral angles between different ring systems [, , , , , , , , ]. These analyses provide valuable insights into the conformation and spatial arrangement of atoms within the molecule, which can be extrapolated to understand the structural characteristics of 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine.
Chemical Reactions Analysis
The provided papers describe various reactions involving pyrimidine derivatives, including N-alkylation, O-alkylation, cyclocondensation, and coupling reactions [, , , , ]. These examples provide insights into the potential chemical transformations achievable with 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine.
Mechanism of Action
For example, some pyrimidine-based compounds exhibit potent inhibitory activity against kinases like CHK1 [], CDK4 [], Aurora A and B [], and casein kinase 1 delta []. These kinases are crucial regulators of cell cycle progression and signaling pathways, making them attractive targets for developing anticancer and other therapeutic agents.
Applications
Drug Discovery: This compound can be used as a starting material or building block for synthesizing novel pharmaceuticals targeting various diseases. Its potential applications include developing anticancer agents [, , , ], anti-inflammatory agents [], and treatments for neurodegenerative disorders [].
Compound Description: This compound features a 4-(trifluoromethyl)pyrimidin-2-amine core, similar to the target compound. It was synthesized and characterized using various techniques including NMR, MS, HRMS, and X-ray diffraction. [] The research primarily focused on its crystal structure and theoretical properties. []
Compound Description: JNJ-2482272, under investigation as an anti-inflammatory agent, contains a pyrimidine-2-amine moiety. [] Research revealed its potent aryl hydrocarbon receptor (AhR) activation and CYP1A autoinducer properties, leading to its near-complete loss of exposure after repeated administration in rats. []
4-(Trifluoromethyl)pyrimidin-2(1H)-ones
Compound Description: This class of compounds, specifically those unsubstituted at the 6-position, exhibits interesting reactivity with acetone in the presence of organocatalysts. [] Depending on the reaction conditions and the catalyst used, these compounds can undergo addition reactions at either the C=N or C=C bond. []
Compound Description: Compound 6c is a potent and orally bioavailable CHK1 inhibitor. [] It exhibits significant antiproliferative effects in vitro and in vivo, including synergistic activity with gemcitabine in various cancer cell lines. []
Compound Description: NPPA is investigated as a potential template for drug design against Chronic Myelogenous Leukemia (CML). [, ] Its crystal structure, spectroscopic and electronic properties have been studied in detail. [, ] Docking studies suggest its potential interaction with kinase enzymes, crucial for CML inhibition. [, ]
Compound Description: PQR309 (Bimiralisib) acts as a potent pan-class I PI3K inhibitor, also targeting mTOR kinase at higher concentrations. [] This orally available compound readily crosses the blood-brain barrier and displays promising pharmacokinetic parameters. [] PQR309 shows efficacy in inhibiting tumor cell proliferation both in vitro and in vivo. []
5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine
Compound Description: This compound is a thiazole derivative characterized by X-ray crystallography, revealing a specific conformation and intermolecular interactions. []
Compound Description: U7 is a pyrimidine derivative exhibiting broad-spectrum insecticidal and fungicidal activities. [] It shows potent insecticidal activity against Mythimna separata and significant fungicidal activity against Pseudoperonospora cubensis. []
Compound Description: Similar to U7, U8 is a pyrimidine derivative with broad-spectrum insecticidal and fungicidal activities. [] It displays potent activity against Mythimna separata and Pseudoperonospora cubensis. []
Compound Description: Compound 1 is a pyrimidine-based phosphine ligand used to synthesize various Cu(I), Ag(I), and Au(I) complexes. [] The structural features of these complexes vary depending on factors such as the metal-to-ligand ratio, reaction conditions, and the specific metal halide used. []
Compound Description: This compound is proposed as a structural isomer of compound 2, formed during a Mitsunobu-mediated macroether cyclisation. [] It was synthesized and characterized using 1H, 13C-NMR and LC-MS. []
Compound Description: These are nucleoside derivatives synthesized via selective oxyfunctionalization of corresponding 4-thionucleosides. [] They were evaluated for their cytotoxicity and antiviral activity against parainfluenza 1 (Sendai virus). []
Compound Description: ITP-2 represents a novel hERG channel activator. [] Compounds activating hERG channels hold potential in treating acquired and congenital long QT syndrome. []
Compound Description: This class of compounds exhibits potent and orally bioavailable TGR5 (GPBAR1) agonist activity. [] Activation of TGR5 is associated with potential therapeutic benefits in diabetes, metabolic syndrome, and autoimmune diseases. []
Compound Description: This series of bis-pyrimidine derivatives was synthesized and evaluated for their antimicrobial and anticancer activities. [] Some compounds displayed potent antimicrobial activity against various bacterial and fungal species, while others exhibited promising antiproliferative potential against human colorectal carcinoma cells. []
Compound Description: This class of compounds exhibits potent aurora kinase inhibitory activity. [] These compounds act as cytotoxic agents against various cancer cell lines, suppress mitotic histone H3 phosphorylation, and induce aberrant mitotic phenotypes. []
Compound Description: BAY 1000394 is a potent pan-CDK inhibitor currently under investigation in phase I clinical trials. [, , , ] This compound demonstrates potent inhibitory activity against multiple CDK isoforms and shows promising antitumor activity in preclinical models. []
Compound Description: This series of compounds represents selective JAK2 inhibitors. [] They exhibit potent activity against JAK2 kinase and inhibit the phosphorylation of JAK2 and its downstream signaling pathway. []
Compound Description: These compounds are synthesized through the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines. []
Compound Description: This class of compounds is synthesized via a Suzuki-Miyaura cross-coupling reaction, targeting the C3 position of 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one. [] Some derivatives exhibit micromolar IC50 values against monoamine oxidase B, making them of interest in the field of neurodegenerative disorders. []
Compound Description: This series of 2/6-aryl/heteroaryl substituted analogues were synthesized from dichloropyrimidines through a cost-effective process involving initial substitution followed by Suzuki coupling. []
Compound Description: This compound's synthesis utilizes a "one-pot" method, minimizing organic solvent use and environmental impact. []
Six novel pyrimidin-2-yl-substituted triaryltriazoles
Compound Description: These six compounds, each bearing a different substituent (methoxy, methyl, H, bromo, chloro, or fluoro) at the para position of the phenyl ring, were synthesized and their structures characterized, including single-crystal X-ray diffraction for five of them. [] These compounds exhibit interesting intermolecular interactions, including hydrogen bonding and π-π stacking, influencing their crystal packing. []
Compound Description: NFCP acts as a novel fluorigenic label for derivatizing biogenic amines (BAs) in HPLC analysis. [] The resulting derivatives are highly fluorescent, allowing sensitive detection and quantification of BAs. []
Compound Description: This class of compounds exhibits inhibitory activity against kinases such as c-kit, PDGFRα, and PDGFRβ. [] The patent highlights their potential as pharmaceutical agents, particularly as isomers or pharmaceutically acceptable salts. []
Compound Description: This compound is a thiazole-pyrimidine derivative structurally characterized by X-ray crystallography, revealing its conformation and intermolecular interactions. []
Compound Description: This compound is another thiazole-pyrimidine derivative structurally characterized by X-ray crystallography, highlighting its conformation and crystal packing interactions. []
Compound Description: This compound acts as a casein kinase 1 delta (CK1d) inhibitor. [] Inhibitors of CK1d are of interest in treating neurodegenerative disorders such as Alzheimer's disease. []
Compound Description: This compound is a thiazole-pyrimidine derivative characterized by X-ray crystallography, revealing the presence of two independent molecules in its asymmetric unit and weak intermolecular interactions influencing its crystal packing. []
Compound Description: This compound serves as a ligand for complement factor B (FB). [] Inhibiting FB is a therapeutic strategy for treating diseases involving the alternative pathway of the complement system. []
Compound Description: Compound 37d is a potent, orally active cyclin-dependent kinase (CDK) inhibitor. [] It exhibits inhibitory activity against CDKs 1, 2, 4, 8, and 9, demonstrating antitumor efficacy in multiple hematological malignancy mice xenograft models. []
5-Bromo-3-(indan-1-yloxy)pyridin-2-amine
Compound Description: This compound is a pyridine derivative characterized by X-ray crystallography, revealing a specific conformation and the formation of dimers through intermolecular N—H⋯N hydrogen bonds. []
Abemaciclib analogs
Compound Description: This group of compounds comprises analogs of abemaciclib, a known CDK4 inhibitor used in breast cancer therapy. [] Molecular modeling studies were employed to explore the structure-activity relationship of these analogs and design potent CDK4 inhibitors. []
Compound Description: This series of oxadiazole derivatives was synthesized and evaluated for anticancer and antioxidant activities. [] Some compounds exhibited significant anticancer activity against various cancer cell lines, while others showed promising antioxidant activity. []
5-[2-(methylthio)ethoxy]pyrimidin-2-amine
Compound Description: This compound is highlighted for its potential use as a pharmaceutical, agricultural chemical, or reagent in various industrial applications. []
Compound Description: These complexes were synthesized and characterized using various spectroscopic techniques. [] The ligands and complexes were evaluated for their antimicrobial and antioxidant properties. []
(Pentane-2,4-dionato-κ2O,O')(pyridin-2-amine-κN1)copper(II) and (pentane-2,4-dionato-κ2O,O')(pyrimidin-2-amine-κN1)copper(II)
Compound Description: These two copper(II) complexes, incorporating either pyridin-2-amine or pyrimidin-2-amine ligands, demonstrate that Schiff base formation did not occur during their preparation. [] Structural analysis revealed square-pyramidal coordination around the Cu(II) atom and the presence of intramolecular hydrogen bonding in both complexes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.